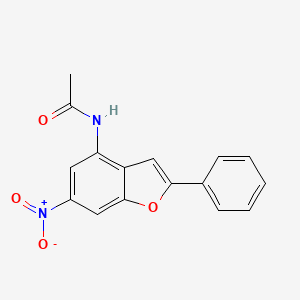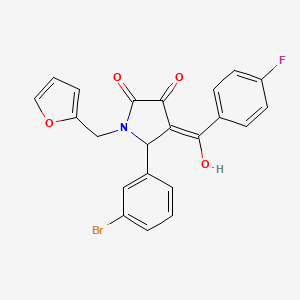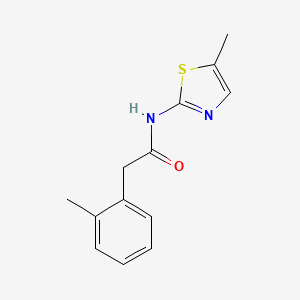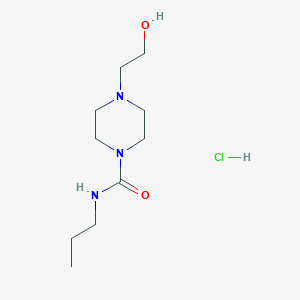![molecular formula C19H24N2O4 B5329765 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5329765.png)
2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as PAC-1, is a small molecule that has gained attention in recent years due to its potential as an anti-cancer agent. PAC-1 is a prodrug, meaning that it needs to be metabolized in the body in order to become active. Once activated, PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In
Mécanisme D'action
The mechanism of action of 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid involves the activation of procaspase-3, a protein that plays a key role in the apoptotic pathway. 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid binds to procaspase-3, causing a conformational change that results in its activation. Once activated, procaspase-3 cleaves other proteins in the cell, ultimately leading to programmed cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to have other biochemical and physiological effects. For example, 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid is its relatively low toxicity, making it a safe candidate for preclinical studies. However, one of the limitations of 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid is its poor solubility in water, which can make it difficult to administer in vivo. Several modifications to the 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid molecule have been proposed in order to improve its solubility and bioavailability.
Orientations Futures
There are several future directions for research on 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of interest is the development of 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid analogues with improved solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid. Finally, there is potential for the use of 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid in combination with other anti-cancer agents, with the goal of improving overall treatment efficacy.
Méthodes De Synthèse
The synthesis of 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid involves several steps, including the reaction of 4-(2-oxo-1-pyrrolidinyl)benzaldehyde with cyclohexanecarboxylic acid, followed by the reaction of the resulting product with phosgene and ammonia. This process results in the formation of 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid. The synthesis of 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid has been well-documented in the scientific literature, and several modifications to the synthesis method have been proposed in order to improve yield and purity.
Applications De Recherche Scientifique
2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid has been the subject of numerous scientific studies, with a particular focus on its potential as an anti-cancer agent. Preclinical studies have shown that 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid is effective against a variety of cancer cell lines, including pancreatic, breast, and lung cancer. 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid has also been shown to enhance the efficacy of existing chemotherapeutic agents, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-17-6-3-11-21(17)14-9-7-13(8-10-14)12-20-18(23)15-4-1-2-5-16(15)19(24)25/h7-10,15-16H,1-6,11-12H2,(H,20,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFXQHDKJLZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5329682.png)
![7-acetyl-6-(3-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329690.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329700.png)

![isopropyl 2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329706.png)
![N-cyclopropyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5329712.png)

![2-[4-(2-nitrovinyl)phenoxy]propanoic acid](/img/structure/B5329724.png)


![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5329744.png)
![3-(ethylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329747.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5329762.png)